molecular formula C7H4ClIN2 B3044395 7-chloro-5-iodo-1H-indazole CAS No. 1000343-56-5

7-chloro-5-iodo-1H-indazole

Cat. No. B3044395
CAS RN: 1000343-56-5
M. Wt: 278.48 g/mol
InChI Key: TZBKZYKDFMZFCW-UHFFFAOYSA-N
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Description

7-chloro-5-iodo-1H-indazole is a derivative of indazole, which is one of the most important heterocycles in drug molecules . Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .


Synthesis Analysis

Indazole derivatives are synthesized through various methods. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole, an important fused aromatic heterocyclic system, contains a benzene and pyrazole ring with a chemical formula of C7H6N2 . It usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole-containing derivatives have been developed to construct these heterocycles with better biological activities . The reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

  • 7-Nitro indazole derivatives, including compounds structurally related to 7-chloro-5-iodo-1H-indazole, have been identified as potent inhibitors of nitric oxide synthase (NOS) across various biological systems. These compounds exhibit significant inhibitory effects on brain, endothelial, and inducible isoforms of NOS, suggesting their utility in exploring the physiological and pathological roles of nitric oxide (NO) in the body (Bland-Ward & Moore, 1995).

Modulation of Seizures

  • 7-Nitro indazole, which shares a core structure with this compound, has been shown to attenuate the severity of seizures induced by pilocarpine in mice. This effect is attributed to the inhibition of neuronal NOS, highlighting the excitatory and proconvulsant role of NO in the central nervous system (van Leeuwen, de Vries, & Dzoljic, 1995).

Potential in Pain Management

  • Research on 3-aryl-indole and 3-aryl-indazole derivatives, related to this compound, has led to the identification of potent and selective Nav1.7 inhibitors. These compounds, including one that demonstrated efficacy in reducing pain in various animal models, could serve as a basis for developing new pain management therapies (Luo et al., 2019).

Neuroprotection and Brain Edema

  • Studies have explored the cerebroprotective effects of compounds structurally similar to this compound, such as DY-9760e, in models of transient focal cerebral ischemia. These compounds have been shown to reduce brain edema and improve outcomes by modulating calmodulin activity and preserving blood-brain barrier integrity (Sato, Morishima, & Shirasaki, 2003).

Mechanism of Action

Target of Action

7-Chloro-5-iodo-1H-indazole, also known as 7-Chloro-5-iodo (1H)indazole, is a derivative of indazole . Indazole derivatives have been found to exhibit inhibitory activities against human cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . The primary targets of these compounds are likely to be proteins or enzymes involved in the proliferation of these cancer cells.

Mode of Action

Indazole derivatives have been shown to interact with their targets, leading to changes in cellular processes such as apoptosis and cell cycle . For instance, one compound was found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell proliferation and survival. As mentioned, indazole derivatives can inhibit Bcl2 family members and the p53/MDM2 pathway . The Bcl2 family of proteins plays a crucial role in regulating apoptosis, while the p53/MDM2 pathway is involved in cell cycle regulation and apoptosis.

Result of Action

The result of the action of this compound is likely to be the inhibition of cancer cell proliferation. This is inferred from the observed effects of similar indazole derivatives on cancer cell lines . The molecular and cellular effects would include changes in cell cycle progression and induction of apoptosis.

Future Directions

Given the wide range of biological activities of indazole derivatives, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the yield of these synthetic methods and exploring new biological activities of these compounds .

properties

IUPAC Name

7-chloro-5-iodo-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBKZYKDFMZFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646840
Record name 7-Chloro-5-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000343-56-5
Record name 7-Chloro-5-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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